molecular formula C7H7FO B1338647 2-Fluoro-6-methylphenol CAS No. 443-90-3

2-Fluoro-6-methylphenol

Cat. No. B1338647
CAS RN: 443-90-3
M. Wt: 126.13 g/mol
InChI Key: FPPAKOISAFCWJT-UHFFFAOYSA-N
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Description

2-Fluoro-6-methylphenol is a chemical compound with the molecular formula C7H7FO . It has a molecular weight of 126.13 . The compound is typically stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The InChI code for 2-Fluoro-6-methylphenol is 1S/C7H7FO/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,1H3 . This indicates that the compound consists of a six-membered benzene ring with a fluorine atom and a methyl group attached to it, along with a hydroxyl group.


Physical And Chemical Properties Analysis

2-Fluoro-6-methylphenol is a liquid at room temperature . It has a molecular weight of 126.13 . The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Scientific Research Applications

1. Fluorescent Chemosensors

2-Fluoro-6-methylphenol plays a significant role in the development of fluorescent chemosensors. These chemosensors are capable of detecting various metal ions, anions, and neutral molecules with high sensitivity and selectivity. This research area is rapidly growing, offering opportunities to develop novel chemosensors with adjustable sensing capabilities (Roy, 2021).

2. Heterodinuclear Complex Synthesis

In the field of inorganic chemistry, 2-Fluoro-6-methylphenol derivatives are used in synthesizing heterodinuclear complexes. These complexes have applications in NMR spectroscopy, allowing for better control and synthesis, especially in creating paramagnetic complexes (Torelli et al., 2002).

3. Selective Chemo-sensing and Imaging

Derivatives of 2-Fluoro-6-methylphenol are used in creating hydrazones for selective fluorescent "turn on" chemo-sensing of specific ions, such as Al3+. This application is crucial for monitoring ions in living cells, highlighting its importance in biological and medical research (Rahman et al., 2017).

4. Study of DNA Transition

In molecular biology, derivatives like 5-Fluoro-2′-deoxycytidine, synthesized from 2-Fluoro-6-methylphenol compounds, are used for studying B/Z-DNA transition. This research provides insights into the structural dynamics of DNA and has potential applications in understanding genetic mechanisms (Solodinin et al., 2019).

5. Environmental Applications

2-Fluoro-6-methylphenol derivatives are also utilized in environmental science. For example, they are used in the degradation of persistent pollutants through photoelectrocatalytic processes. This research is vital in developing methods for water contamination purification and environmental remediation (Xiao et al., 2018).

Safety And Hazards

2-Fluoro-6-methylphenol is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified under GHS05 (corrosive) and GHS07 (harmful) pictograms .

properties

IUPAC Name

2-fluoro-6-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPAKOISAFCWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50505151
Record name 2-Fluoro-6-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-methylphenol

CAS RN

443-90-3
Record name 2-Fluoro-6-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=443-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-6-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-6-methylphenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GS Sheppard, L Wang, SD Fidanze… - Journal of Medicinal …, 2020 - ACS Publications
… A mixture of 91a (0.041 g, 0.1 mmol), 2-fluoro-6-methylphenol (0.025 g, 0.2 mmol), and cesium carbonate (0.065 g, 0.2 mmol) in DMSO (1 mL) was heated at 110 C for 16 h. After cooling…
Number of citations: 81 pubs.acs.org
H Guo, YC Fan, Z Sun, Y Wu, O Kwon - Chemical reviews, 2018 - ACS Publications
The hallmark of nucleophilic phosphine catalysis is the initial nucleophilic addition of a phosphine to an electrophilic starting material, producing a reactive zwitterionic intermediate, …
Number of citations: 703 pubs.acs.org

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